molecular formula C13H10F8O2 B3030917 4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one CAS No. 105602-61-7

4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one

Cat. No.: B3030917
CAS No.: 105602-61-7
M. Wt: 350.2 g/mol
InChI Key: YCAHTGLVMDENOA-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one is a fluorinated organic compound with the molecular formula C13H10F8O2 and a molecular weight of 350.211 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one typically involves the following steps:

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Phenylation: The phenyl group is incorporated via Friedel-Crafts acylation reactions, using reagents like benzene and aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential as a fluorinated probe in biochemical assays.

    Medicine: Explored for its potential as a drug candidate due to its unique fluorinated structure, which can enhance bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one involves interactions with molecular targets through its fluorinated and hydroxyl functional groups. The fluorine atoms can engage in strong hydrogen bonding and dipole-dipole interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,6,6,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl acrylate
  • (5Z)-1-(4-Fluorophenyl)-7-hydroxy-5-hepten-1-one
  • N-(2,2,3,3,4,4,5,5-Octafluoro-1-(1-piperidinyl)pentyl)acetamide

Uniqueness

4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one stands out due to its specific combination of fluorinated and hydroxyl functional groups, which confer unique chemical properties such as high thermal stability, chemical resistance, and the ability to form strong intermolecular interactions. These properties make it particularly valuable in applications requiring robust and stable compounds.

Properties

IUPAC Name

4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenylheptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F8O2/c14-10(15)12(18,19)13(20,21)11(16,17)9(23)6-8(22)7-4-2-1-3-5-7/h1-5,9-10,23H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAHTGLVMDENOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(C(C(C(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381573
Record name 4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenylheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105602-61-7
Record name 4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenylheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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